molecular formula C16H18ClF3N2O5 B2678312 Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate CAS No. 306976-51-2

Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate

Cat. No. B2678312
CAS RN: 306976-51-2
M. Wt: 410.77
InChI Key: OUFYFBFCAFUWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(acetylamino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}malonate is a useful research compound. Its molecular formula is C16H18ClF3N2O5 and its molecular weight is 410.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Fluoroalanines

Research by Gerus et al. (2000) outlines a process using highly basic tris(diethylamino)-N-methylphosphazene for the fluoromethylation of diethyl N-acetylaminomalonate. This methodology allows the synthesis of fluoro- and difluoroalanine after acidic hydrolysis of the fluoromethylated products, demonstrating the compound's utility in the synthesis of modified amino acids (Gerus, I., Kolomeitsev, A., Kolycheva, M. I., & Kukhar, V., 2000).

Development of Anticancer Intermediates

A study by Xiong et al. (2018) highlights the synthesis of Diethyl 2-(2-chloronicotinoyl)malonate as a crucial intermediate in the development of small molecule anticancer drugs. This compound, due to its nitrogen-containing water-soluble carboxylic acid structure, plays a significant role in the synthesis of kinase inhibitors, underscoring its importance in advancing cancer treatment research (Xiong, H., Duan, Y., Jia, S., Shi, D., Li, Z., & Tang, Q., 2018).

Exciplex Formation Studies

Yuan et al. (1989) focused on the synthesis and exciplex formation of diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate in a polymer matrix. This research explored the interactions of bichromophoric compounds in solid matrices, providing insights into the molecular interactions and fluorescence properties of these compounds (Yuan, H., Guo, R., Zhen, J., Tazuke, S., & Párkányi, C., 1989).

Pyrimidine Derivatives Synthesis

The work of Chattopadhyay et al. (2005) presents a [5+1]-annulation route for the synthesis of quinazoline and fused pyrimidine derivatives, employing β-dicarbonyl compounds like diethyl malonate. This method offers a streamlined approach to creating complex heterocyclic compounds, critical for pharmaceutical development and materials science (Chattopadhyay, S. K., Dey, R., & Biswas, S., 2005).

Fluorescence Studies in Solid State and Solutions

Hagimori et al. (2012) synthesized 6-(4-diethylamino)phenyl-2-oxo-2H-pyran-3-carbonitorile derivatives, showcasing their fluorescence in solid states and solutions. This research underscores the potential applications of these compounds in fields requiring fluorescence-based detection and analysis (Hagimori, M., Mizuyama, N., Yokota, K., Nishimura, Y., Suzuta, M., Tai, C.-K., Wang, B.-C., Wang, S.-L., Shih, T., Wu, K.-D., Huang, Z., Tseng, S.-C., Chen, C.-Y., Lu, J.-W., Wei, H.-H., Kawashima, K., & Kawashima, S., 2012).

properties

IUPAC Name

diethyl 2-acetamido-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClF3N2O5/c1-4-26-13(24)15(22-9(3)23,14(25)27-5-2)7-12-11(17)6-10(8-21-12)16(18,19)20/h6,8H,4-5,7H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFYFBFCAFUWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=C(C=N1)C(F)(F)F)Cl)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClF3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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